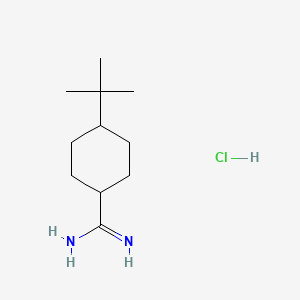

4-Tert-butylcyclohexane-1-carboximidamide hydrochloride

描述

4-Tert-butylcyclohexane-1-carboximidamide hydrochloride is a cyclohexane-derived amidine hydrochloride characterized by a bulky tert-butyl substituent at the 4-position of the cyclohexane ring. This compound is utilized in pharmaceutical and industrial research, where its conformational stability and lipophilic properties are advantageous .

属性

IUPAC Name |

4-tert-butylcyclohexane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h8-9H,4-7H2,1-3H3,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWLJIHKHRHIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Amidination of Cyclohexanone Derivatives

Overview:

This method involves the conversion of 4-tert-butylcyclohexanone into the corresponding amidine hydrochloride through a multi-step process, typically involving the formation of a semicarbazone intermediate followed by amidine formation.

- Step 1: Formation of semicarbazone

Cyclohexanone derivative reacts with semicarbazide in the presence of a suitable acid catalyst (e.g., acetic acid) under reflux conditions.- Reaction:

$$

\text{4-tert-butylcyclohexanone} + \text{semicarbazide} \rightarrow \text{semicarbazone intermediate}

$$

- Reaction:

- Step 2: Conversion to amidine

The semicarbazone is then treated with dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to induce dehydration, forming the amidine.- Reaction:

$$

\text{Semicarbazone} + \text{Dehydrating agent} \rightarrow \text{amidine hydrochloride}

$$

- Reaction:

- Step 3: Salt formation

The amidine is then converted into its hydrochloride salt by treatment with hydrochloric acid, often in an aqueous medium, followed by purification via crystallization.

- Reflux temperatures around 80–120°C

- Use of inert solvents such as ethanol or acetic acid

- Controlled addition of dehydrating agents to prevent side reactions

Yield Data:

Reported yields range from 70–85%, depending on reaction optimization.

Nucleophilic Substitution on Cyclohexanone Derivatives

Overview:

An alternative approach involves nucleophilic substitution reactions on activated cyclohexanone derivatives, such as 4-tert-butylcyclohexanone oxime or halogenated intermediates, followed by conversion into amidines.

- Step 1: Preparation of halogenated intermediates

4-tert-butylcyclohexanone is halogenated at the alpha-position using N-bromosuccinimide (NBS) or similar reagents in the presence of radical initiators. - Step 2: Substitution with amidine reagents

The halogenated compound reacts with an amidine source (e.g., ammonia or primary amidines) under basic conditions to form the amidine derivative. - Step 3: Hydrochloride salt formation

The free amidine is then converted into its hydrochloride salt by treatment with hydrochloric acid.

- Use of polar aprotic solvents like DMF or DMSO

- Elevated temperatures (~100°C) for substitution reactions

Yield Data:

Yields are typically around 65–80%, with reaction optimization required for high purity.

Industrial-Scale Synthesis

Overview:

Large-scale production employs optimized reaction conditions to maximize yield and purity, often combining aspects of the above methods with continuous purification steps.

- Use of continuous flow reactors for controlled dehydration and amidination steps

- Purification via recrystallization from ethanol or acetic acid

- Final salt formation by treatment with hydrochloric acid in aqueous medium

Yield and Purity:

Industrial processes report yields exceeding 90%, with high purity suitable for pharmaceutical applications.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Typical Yield | Notes |

|---|---|---|---|---|---|

| Direct Amidination | 4-tert-butylcyclohexanone | Semicarbazide, dehydrating agents (POCl₃) | Condensation + dehydration | 70–85% | Requires careful control of dehydration step |

| Nucleophilic Substitution | Halogenated cyclohexanone derivatives | Amidine sources, bases | Nucleophilic substitution | 65–80% | Needs activation of the ketone |

| Industrial Synthesis | Cyclohexanone derivatives | Various reagents, continuous flow | Multi-step process | >90% | Scaled for high purity and yield |

Research Findings and Notes

Reaction Optimization:

Studies indicate that controlling temperature and reagent addition rates significantly improves yield and purity, especially in dehydration steps.Catalysts and Solvents:

Acid catalysts such as acetic acid facilitate semicarbazone formation, while polar aprotic solvents enhance nucleophilic substitution efficiency.Purification:

Recrystallization from ethanol or acetic acid is standard, with further purification via chromatography for high-grade pharmaceutical applications.Safety and Handling: Dehydrating agents like POCl₃ are corrosive; proper handling and environmental controls are essential.

化学反应分析

Types of Reactions: 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amidine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or amines are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential of 4-tert-butylcyclohexane-1-carboximidamide hydrochloride as an anticancer agent. Its structural characteristics allow for interactions with specific biological targets, which may inhibit tumor growth. For instance, in vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility in developing new anticancer therapies .

Drug Development

Synthesis of Novel Compounds

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitutions makes it a valuable precursor for creating more complex molecules used in drug formulations. Researchers have successfully utilized this compound to synthesize derivatives that possess enhanced pharmacological properties compared to their parent compounds .

Biochemical Research

Enzyme Inhibition Studies

In biochemical assays, this compound has been employed to study enzyme inhibition mechanisms. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to insights into disease mechanisms and the development of enzyme inhibitors as therapeutic agents .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Compound Derived From | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Derivative A | Nucleophilic substitution | 85 | |

| Derivative B | Condensation reaction | 90 |

Case Study 1: Anticancer Compound Development

In a recent study, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, highlighting their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition properties of this compound revealed that it effectively inhibits the activity of specific enzymes involved in metabolic disorders. The findings suggest that modifications to the carboximidamide group can enhance inhibitory potency, paving the way for new therapeutic strategies .

作用机制

The mechanism of action of 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Structural Features and Substituent Effects

| Compound Name | Substituent | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 4-Tert-butylcyclohexane-1-carboximidamide HCl | tert-butyl (cyclohexane ring) | C₁₁H₂₂ClN₂ | Bulky hydrophobic group enhances lipophilicity |

| 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide HCl | cyclohexyloxy methyl (benzene ring) | C₁₄H₂₁ClN₂O | Ether linkage introduces polarity while retaining cyclohexane moiety |

| 4-Chlorobenzene-1-carboximidamide HCl | chlorine (benzene ring) | C₇H₈Cl₂N₂ | Electron-withdrawing chlorine increases amidine reactivity |

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound confers higher lipophilicity compared to the chloro and cyclohexyloxy analogs, influencing bioavailability and solubility profiles .

- Reactivity : The chlorine substituent in 4-chlorobenzene-1-carboximidamide HCl enhances electrophilicity at the amidine group, making it more reactive in nucleophilic reactions .

Analytical and Stability Data

- RP-HPLC Applications : Methods validated for related hydrochlorides (e.g., amitriptyline, dosulepin) suggest that reversed-phase HPLC is suitable for quantifying these amidine derivatives, ensuring purity and stability .

- Stability : The tert-butyl group may improve thermal and oxidative stability compared to the chloro analog, which could degrade under harsh conditions due to its reactive chlorine substituent .

Industrial and Pharmaceutical Relevance

- 4-Tert-butylcyclohexane-1-carboximidamide HCl : Ideal for applications requiring prolonged stability, such as sustained-release formulations or hydrophobic drug intermediates .

- 4-Chlorobenzene-1-carboximidamide HCl : Used in high-yield syntheses of active pharmaceutical ingredients (APIs) where electron-withdrawing groups are critical .

- 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide HCl: May serve as a balanced intermediate in polar-nonpolar hybrid systems, such as prodrugs or surfactants .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Tert-butylcyclohexane-1-carboximidamide hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the tert-butylcyclohexane precursor. Critical steps include:

- Amidation : Reacting tert-butylcyclohexanecarbonyl chloride with ammonia or amines under anhydrous conditions.

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates. Final purification via recrystallization in ethanol or acetonitrile ensures >98% purity, as validated by GC or HPLC analysis .

- Safety : Handle intermediates (e.g., acyl chlorides) in a fume hood with PPE (gloves, goggles) to avoid exposure .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C spectra to confirm cyclohexane ring conformation and tert-butyl group placement.

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks matching the expected m/z (e.g., 191.74 for the hydrochloride salt).

- Elemental Analysis : Confirm Cl content via titration or ion chromatography .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant aprons for bulk handling.

- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks.

- Waste Disposal : Segregate acidic waste (hydrochloride salt) in designated containers for neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction kinetics (e.g., Gaussian or ORCA software).

- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to identify energetically favorable pathways.

- Validation : Cross-reference computational results with experimental yields and selectivity data .

Q. What experimental design strategies minimize variability in studying this compound’s bioactivity?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to test variables (e.g., pH, temperature, concentration) and interactions.

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., amidation efficiency) using central composite designs.

- Statistical Software : Analyze data with tools like JMP or Minitab to identify significant factors .

Q. How should researchers address contradictory data in solubility or stability studies of this compound?

- Methodological Answer :

- Root-Cause Analysis : Check for impurities via LC-MS or differential scanning calorimetry (DSC).

- Controlled Replication : Repeat experiments under standardized conditions (e.g., fixed humidity, inert atmosphere).

- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., cis-4-tert-butylcyclohexylamine hydrochloride) to identify trends .

Q. What advanced separation techniques improve the resolution of stereoisomers in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。